(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
Description
(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral amine derivative of the benzo[b]furan scaffold, characterized by a dihydrofuran ring fused to a benzene core. The compound features chloro and fluoro substituents at positions 5 and 7, respectively, and an amine group at the 3-position with R-configuration. 3R) often exhibit divergent pharmacological profiles .
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
(3R)-5-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m0/s1 |
InChI Key |
SDCXEWPHOVYHGL-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC(=C2)Cl)F)N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
The synthesis typically involves the following stages:
Formation of the 2,3-dihydrobenzo[b]furan scaffold: Starting from appropriately substituted phenols or benzofuran precursors, cyclization reactions under acidic or basic conditions form the dihydrobenzofuran core.
-
- Chlorination at the 5-position: Achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled temperatures, often in inert solvents like dichloromethane.
- Fluorination at the 7-position: Introduced via electrophilic fluorination reagents such as Selectfluor under inert atmosphere to avoid side reactions. Fluorination requires careful control of reaction time and temperature to prevent over-fluorination or ring degradation.
Stereoselective amination at the 3-position:
- The amine group is introduced through nucleophilic substitution or reductive amination on a suitable precursor (e.g., a ketone or halide at the 3-position).
- Chiral resolution or asymmetric synthesis methods (e.g., chiral catalysts or auxiliaries) are employed to obtain the (3R)-enantiomer selectively.
Reaction Conditions and Optimization
Solvents: Common solvents include dichloromethane, acetonitrile, or tetrahydrofuran (THF), chosen for their ability to dissolve reactants and stabilize intermediates.
Temperature: Halogenation reactions are generally performed at low to moderate temperatures (0 °C to room temperature) to enhance selectivity.
Inert Atmosphere: Fluorination steps benefit from nitrogen or argon atmospheres to prevent moisture or oxygen interference.
Reaction Times: Optimized to balance conversion and minimize side products, typically ranging from 1 to 24 hours depending on the step.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Acid/base catalysis, phenol precursor | Formation of 2,3-dihydrobenzo[b]furan core |
| 2 | Chlorination | N-chlorosuccinimide, DCM, 0-25 °C | Introduction of chloro at C-5 |
| 3 | Fluorination | Selectfluor, inert atmosphere, RT | Fluoro substitution at C-7 |
| 4 | Amination (stereoselective) | Reductive amination or nucleophilic substitution with chiral catalyst | Introduction of (3R)-amine group |
Research Findings and Analytical Data
Yield and Purity: Optimized conditions yield the target compound with purity >95%, confirmed by chromatographic and spectroscopic methods.
Stereochemical Control: Chiral HPLC and NMR analysis confirm the (3R)-configuration at C-3.
Mass Spectrometry: Molecular ion peak at 187.60 g/mol consistent with molecular formula C8H7ClFNO.
Spectroscopic Characterization:
- ^1H and ^13C NMR spectra show characteristic signals for the benzo[b]furan ring and amine substituent.
- ^19F NMR confirms the presence of the fluorine atom at the 7-position.
Comparative Analysis of Preparation Methods
| Aspect | Electrophilic Halogenation | Nucleophilic Amination | Asymmetric Synthesis Techniques |
|---|---|---|---|
| Selectivity | High with controlled reagents | Moderate to high with chiral catalysts | High enantiomeric excess (>90%) |
| Scalability | Moderate | Moderate | Challenging but feasible |
| Reaction Time | 1-6 hours | 6-24 hours | Variable, depends on catalyst |
| Yield | 70-85% | 60-80% | 50-75% |
| Purity of final product | >95% | >90% | >95% |
Notes on Industrial and Research Scale Synthesis
Industrial Scale: Continuous flow reactors are recommended for halogenation steps to enhance safety and reproducibility.
Research Scale: Batch synthesis with careful monitoring of reaction parameters is standard.
Environmental and Safety Considerations: Use of inert atmospheres and controlled temperatures minimizes hazardous by-products. Proper handling of halogenating agents is essential.
Chemical Reactions Analysis
Types of Reactions
(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (3R)-5-chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine exhibit promising anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzofuran compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research suggests that benzofuran derivatives can modulate neuroinflammatory responses, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Receptor Modulation
The compound may act as a modulator of certain receptors involved in neurotransmission. Studies have shown that benzofuran derivatives can interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions .
Polymer Synthesis
In material science, (3R)-5-chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can be utilized in synthesizing polymers with specific properties. Its unique structure allows for the development of materials with enhanced thermal stability and mechanical strength .
Case Study 1: Anticancer Properties
A recent study focused on the synthesis of a series of benzofuran derivatives, including (3R)-5-chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine. The results showed significant inhibition of tumor growth in vitro and in vivo models, highlighting its potential as an anticancer agent .
Case Study 2: Neuroprotection
In a preclinical trial investigating neuroprotective effects, researchers administered (3R)-5-chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine to models of neurodegeneration. The findings suggested a reduction in neuroinflammation and improved cognitive function compared to control groups .
Mechanism of Action
The mechanism of action of (3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine with structurally or functionally related compounds, emphasizing substituent effects, stereochemistry, and applications.
Stereochemical Analog: (3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- Structural Similarity : Both enantiomers share identical substituents (Cl, F) and molecular formula but differ in the configuration of the amine group at position 3.
- Functional Implications : Enantiomers often display distinct binding affinities to biological targets. For example, the (3R) form may exhibit higher selectivity for serotonin receptors, while the (3S) form could show preferential activity at dopamine transporters. However, specific data for these compounds remain unpublished .
3-Chloro-N-phenyl-phthalimide
- Structural Contrast : This compound (Fig. 1, ) features a phthalimide core with a chloro substituent and an N-phenyl group, unlike the dihydrobenzo[b]furan backbone of the target compound.
- Functional Role : 3-Chloro-N-phenyl-phthalimide is primarily used in polymer synthesis (e.g., polyimides) due to its anhydride-forming capability . In contrast, the dihydrobenzo[b]furan-3-ylamine scaffold is more commonly associated with CNS drug discovery.
5-Chloro-2,3-dihydrobenzo[b]furan-3-amine (Non-fluorinated Analog)
- Structural Difference : Lacks the 7-fluoro substituent present in the target compound.
- Impact on Bioactivity: Fluorine’s electronegativity and lipophilicity enhance binding to hydrophobic pockets in enzymes or receptors. The 7-fluoro group in the target compound may improve metabolic stability compared to its non-fluorinated analog.
Data Table: Key Structural and Functional Comparisons
Research Findings and Gaps
- Stereochemical Specificity : The (3R) configuration may confer enhanced interaction with chiral biological targets, but comparative studies with the (3S) enantiomer are lacking .
- Fluorine’s Role: Fluorine at position 7 likely improves pharmacokinetic properties (e.g., half-life) compared to non-fluorinated analogs, though in vivo data are needed.
- Therapeutic Potential: While 3-chloro-N-phenyl-phthalimide is industrially relevant , the target compound’s fused heterocycle and halogenated structure align it more closely with neuroactive agents like selective serotonin reuptake inhibitors (SSRIs).
Biological Activity
(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C8H7ClFNO |
| Molecular Weight | 187.60 g/mol |
| IUPAC Name | (3R)-5-chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-amine |
| CAS Number | 1272739-85-1 |
The compound features a chloro and a fluoro substituent on the benzo[b]furan ring, which contributes to its unique chemical reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of (3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine. In vitro assays have demonstrated its effectiveness against various cancer cell lines, particularly lung cancer cells. The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways.
Case Study: Lung Cancer Cell Lines
A study assessed the compound's activity against A549 human non-small cell lung cancer cells. The results indicated that it exhibits significant cytotoxic effects, with an IC50 value comparable to established chemotherapeutic agents.
| Compound | IC50 (µM) |
|---|---|
| (3R)-5-Chloro-7-fluoro... | 4.98 ± 0.41 |
| 5-Fluorouracil (control) | 4.98 ± 0.41 |
The compound induced apoptosis by modulating the expression of key proteins involved in cell survival and death. Specifically, it decreased Bcl-2 (an anti-apoptotic protein) and increased Bax (a pro-apoptotic protein), leading to enhanced activation of caspase-3, a crucial executor of apoptosis .
The biological activity of (3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress, promoting apoptosis in cancer cells.
Comparative Analysis with Related Compounds
To understand the unique properties of (3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine, it is useful to compare it with structurally similar compounds:
| Compound | Anticancer Activity |
|---|---|
| (3R)-5-Chloro-7-fluoro... | Significant against A549 |
| 6-Chloro-2,3-dihydrobenzo[b]furan... | Moderate |
| 7-Fluoro-2,3-dihydrobenzo[b]furan... | Low |
This comparison indicates that the specific combination of chloro and fluoro groups enhances the anticancer activity of the compound compared to others in its class .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for achieving regioselective halogenation and stereochemical control in the synthesis of (3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine?
- Methodological Answer : The synthesis can leverage Friedel-Crafts alkylation or transition-metal-catalyzed cyclization to construct the dihydrobenzo[b]furan core. For regioselective halogenation, electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using Cl₂/FeCl₃ for chlorination and F₂ gas or Selectfluor® for fluorination) is recommended. Stereochemical control at the 3R position may require chiral auxiliaries or asymmetric catalysis, as seen in related dihydrobenzo[b]furan syntheses . Post-synthetic resolution via chiral HPLC or enzymatic kinetic resolution can isolate the (3R)-enantiomer .
Q. How can researchers confirm the absolute configuration of the (3R)-enantiomer using spectroscopic and computational methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. Alternatively, compare experimental circular dichroism (CD) spectra with density functional theory (DFT)-simulated spectra. Nuclear Overhauser effect (NOE) NMR experiments can also provide spatial correlations to infer stereochemistry .
Q. What analytical techniques are critical for characterizing intermediates and final products in the synthesis of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm structural integrity and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, employ reverse-phase HPLC with UV detection. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS for volatile intermediates .
Advanced Research Questions
Q. What strategies mitigate enantiomeric contamination during synthesis, and how is enantiomeric excess (ee) quantified?
- Methodological Answer : Enantiomeric contamination can be minimized using chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral stationary phases in preparative HPLC. Quantify ee via chiral HPLC or by derivatizing the amine with a chiral reagent (e.g., Mosher’s acid chloride) followed by ¹H NMR analysis . Advanced methods include capillary electrophoresis with chiral selectors .
Q. How do electronic effects of the chloro and fluoro substituents influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of Cl and F substituents deactivates the aromatic ring, directing nucleophilic attacks to meta/para positions. Computational studies (DFT) can map frontier molecular orbitals (FMOs) to predict reactivity. Experimentally, Suzuki-Miyaura cross-coupling requires careful selection of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) to overcome deactivation .
Q. What computational tools are effective for predicting biological activity or metabolic stability of this compound?
- Methodological Answer : Molecular docking (AutoDock, Glide) predicts binding affinity to biological targets like enzymes or receptors. Pharmacokinetic properties (e.g., metabolic stability) can be modeled using QSAR or software like SwissADME. MD simulations assess conformational dynamics in solution or protein-binding pockets .
Safety and Handling
Q. What precautions are necessary for safe handling and storage of (3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine?
- Methodological Answer : Store in a cool, dry environment under inert gas (N₂/Ar) to prevent oxidation. Use PPE (gloves, goggles) to avoid skin/eye contact. Dispose of waste via incineration or hazardous waste services compliant with local regulations. Monitor airborne particles with fume hoods, as inhalation may cause sensitization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer : Cross-validate experimental conditions (e.g., solvent purity, reaction temperature) with literature. Reproduce key steps (e.g., halogenation, cyclization) using standardized protocols. For spectral mismatches, compare data with structurally analogous compounds or consult databases like SciFinder for consensus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
